NHS-Biotin reacts with primary amines, which are functional groups found in many molecules including proteins. The NHS group of NHS-Biotin acts as a leaving group, readily attaching to the primary amine to form a stable amide bond. This covalent linkage between NHS-Biotin and the target molecule allows researchers to leverage the strong biotin-streptavidin interaction for various applications [].
Streptavidin is a protein with a very high affinity for biotin. By attaching NHS-Biotin to a molecule of interest, researchers can then use streptavidin conjugated (linked) to a fluorescent molecule, enzyme, or other detectable group to visualize or manipulate the biotinylated molecule [].
NHS-Biotin is a versatile tool with numerous applications in scientific research. Here are a few examples:
Biotin-N-hydroxysuccinimide, commonly referred to as Biotin-NHS, is a biotin derivative where the carboxylic acid group of biotin is activated by the addition of N-hydroxysuccinimide. This compound is primarily used in bioconjugation applications, allowing for the attachment of biotin to various biomolecules, such as proteins and peptides. The reactivity of Biotin-NHS with primary amines enables the formation of stable amide bonds, facilitating the labeling of proteins for various assays and analyses .
Biotin-NHS undergoes nucleophilic acyl substitution reactions with primary amino groups. The reaction can be summarized as follows:
Biotin is a vital cofactor for several carboxylase enzymes involved in fatty acid synthesis and energy metabolism. When biotinylated, proteins retain their biological activity due to the small size of the biotin moiety, which does not significantly alter their structure or function. The strong affinity between biotin and avidin or streptavidin allows for effective purification and detection methods in various biological assays, such as enzyme-linked immunosorbent assays (ELISA) and Western blotting .
The synthesis of Biotin-NHS typically involves activating biotin through its carboxylic acid group. A common method includes:
Biotin-NHS has diverse applications in biochemical research and biotechnology:
Interaction studies involving Biotin-NHS often focus on its ability to form stable complexes with proteins through biotin-avidin interactions. These studies help elucidate protein-protein interactions, enzyme activities, and cellular localization. Techniques such as mass spectrometry and fluorescence microscopy are commonly employed to analyze these interactions .
Several compounds share structural similarities with Biotin-NHS, each possessing unique properties that distinguish them:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sulpho-N-hydroxysuccinimide | Water-soluble NHS ester | Enhanced solubility; useful for cell surface labeling |
Biotin-PEG4-NHS Ester | PEG spacer NHS ester | Provides longer linker for improved sterics |
NHS-Acetate | Simple NHS ester | Less bulky; suitable for small molecule conjugation |
Biotin-NHS stands out due to its specific application in attaching biotin to larger biomolecules while maintaining biological activity, making it invaluable in various biochemical assays and research applications .
Irritant